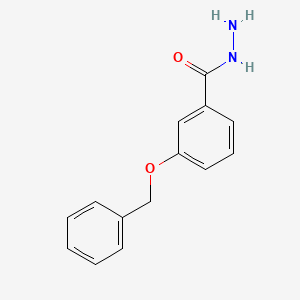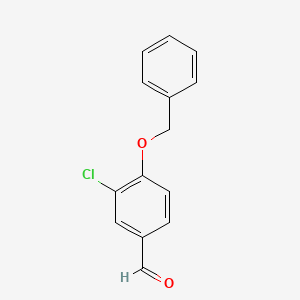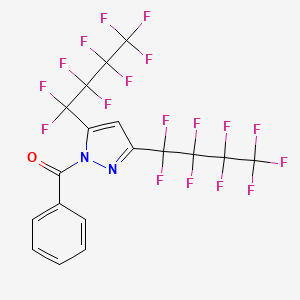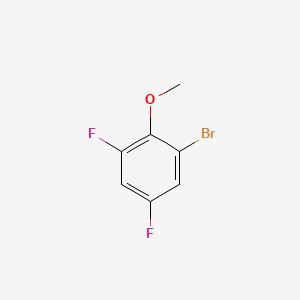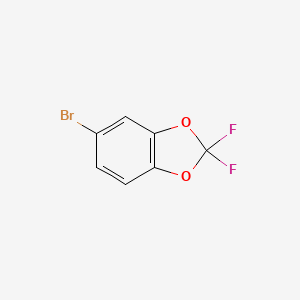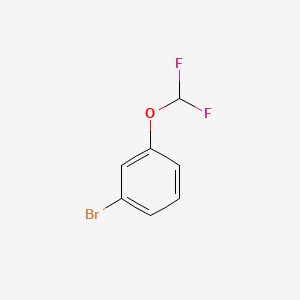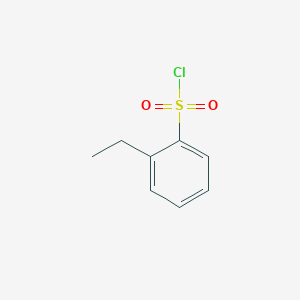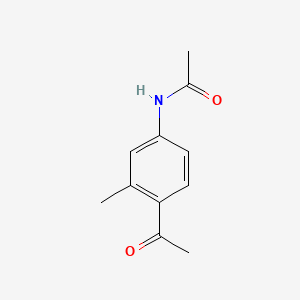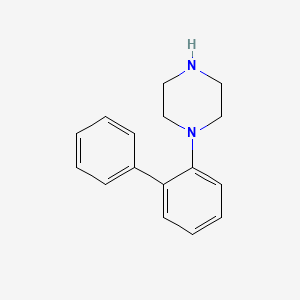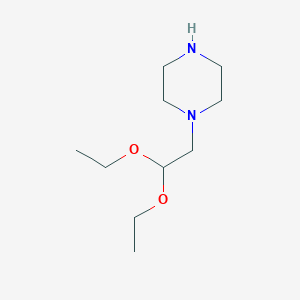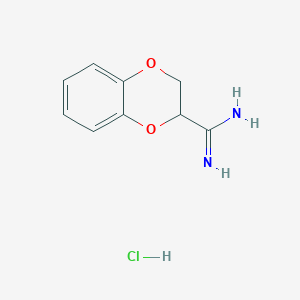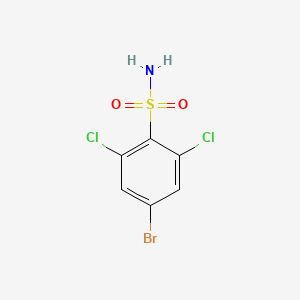
(S)-N-Boc-(2'-Chlorophenyl)Glycine
Übersicht
Beschreibung
(S)-N-Boc-(2'-Chlorophenyl)Glycine is a derivative of glycine, which is an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl substituent. This compound is of interest in the field of synthetic organic chemistry due to its potential as an intermediate in the synthesis of various optically active unnatural amino acids and peptides.
Synthesis Analysis
The synthesis of related Boc-protected amino acids has been demonstrated in several studies. For instance, the enantiospecific synthesis of (R)-Boc-(Fmoc)-aminoglycine was achieved starting from (S)-Cbz-serine, which involved several steps including protection with a Boc group, hydrolysis, and oxidation to yield the enantiomerically pure compound . Another study reported the synthesis of N(Boc)-L-(2-Bromoallyl)-glycine from diethylacetamidomalonate and 2,3-dibromopropene in a one-pot procedure, followed by a biocatalytic kinetic resolution to separate the enantiomers . These methods highlight the versatility of Boc-protected glycine derivatives in synthesizing optically active unnatural amino acids.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids typically includes a Boc group that serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites of the molecule. The presence of substituents, such as a chlorophenyl group, can influence the reactivity and stereochemistry of the molecule, as seen in the highly stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine .
Chemical Reactions Analysis
Boc-protected amino acids can undergo various chemical reactions. For example, the allylation of aldehydes and imines with allyltributyltin was promoted by a polymer-supported sulfonamide of N-glycine, leading to good to high yields of the desired products . This demonstrates the reactivity of Boc-protected glycine derivatives in carbon-carbon bond-forming reactions, which are crucial for the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by their protective groups and substituents. For instance, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt provided a stable, nonhygroscopic solid that is convenient for handling and storage, indicating the importance of such derivatives in practical applications . The Boc group itself is known for its stability under acidic conditions and its ease of removal under mild basic conditions, making it a popular choice for temporary protection of amino groups in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification of Amino Acids and Peptides :
- Crich and Banerjee (2007) discussed the use of N-Boc amino acid in the synthesis of peptides through native chemical ligation, particularly focusing on the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).
- Hamon, Massy-Westropp, and Razzino (1995) described the synthesis of (S) allyl amino acid derivatives with high diastereoselectivity using a derivative of glycine (Hamon, Massy-Westropp, & Razzino, 1995).
Intermediate for the Synthesis of Unnatural Amino Acids :
- Leanna and Morton (1993) synthesized N(Boc)-L-(2-Bromoallyl)-glycine as an intermediate for creating several unnatural amino acids (Leanna & Morton, 1993).
Development of Polypeptide Supramolecular Devices :
- Mazaleyrat et al. (1997) synthesized a crown-carrier-α,α-disubstituted glycine, which could serve as a potential building block for polypeptide supramolecular devices (Mazaleyrat et al., 1997).
Peptide Nucleic Acid Synthesis :
- Wojciechowski and Hudson (2008) detailed the synthesis of peptide nucleic acid monomers using N-Boc-protected nucleobase moieties (Wojciechowski & Hudson, 2008).
Enantioselective Synthesis of Amino Acids :
- Mazon and Nájera (1997) used Boc-BMI for the enantioselective synthesis of cyclic α-amino acids such as baikiain and methyleneproline (Mazon & Nájera, 1997).
- Seebach et al. (1989) discussed the use of Boc-BMI in synthesizing various amino acids, including isotopically labeled and cyclic amino acids (Seebach et al., 1989).
Biocatalytic Processes in Pharmaceutical Chemistry :
- Fadnavis, Devi, and Jasti (2008) achieved the resolution of racemic 2-chlorophenyl glycine using penicillin G acylase for pharmaceutical applications (Fadnavis, Devi, & Jasti, 2008).
Synthesis of Arylglycines :
- Calí and Begtrup (2004) utilized diethyl N-Boc-iminomalonate for the synthesis of substituted aryl N-Boc-aminomalonates, leading to the production of arylglycines (Calí & Begtrup, 2004).
Insecticidal Compound Synthesis :
- Xu Shang-cheng (2004) synthesized insecticidal compounds using α- (p-chlorophenyl) glycine, highlighting its application in the field of agricultural chemistry (Xu Shang-cheng, 2004).
Safety And Hazards
“(S)-N-Boc-(2’-Chlorophenyl)Glycine” is a chemical, and appropriate safety procedures should be followed when using or handling it . Avoid direct contact with skin and eyes . If you accidentally touch the skin, rinse immediately with water . During storage and use, avoid contact with oxidants and strong acids, and maintain a well-ventilated environment .
Eigenschaften
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJZGJBRMTXCE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373533 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-(2'-Chlorophenyl)Glycine | |
CAS RN |
225918-60-5 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 225918-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




